octahydro-1H-2-benzopyran-6-one
Overview
Description
Octahydro-1H-2-benzopyran-6-one: is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . . This compound is a derivative of benzopyran, a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . This compound is used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-2-benzopyran-6-one involves several steps. One common method includes the Baylis-Hillman reaction followed by cyclization . The Baylis-Hillman reaction involves the reaction of an aldehyde with an activated alkene in the presence of a nucleophile . The intermediate product then undergoes cyclization to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-2-benzopyran-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids or ketones , while reduction can yield alcohols .
Scientific Research Applications
Octahydro-1H-2-benzopyran-6-one has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of octahydro-1H-2-benzopyran-6-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may involve the disruption of microbial cell membranes, while its antioxidant activity may involve the scavenging of free radicals . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Benzopyran: A polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring.
Chromene: A derivative of benzopyran with a similar structure but different chemical properties.
Isochromene: Another derivative of benzopyran with a different orientation of the fusion of the two rings.
Uniqueness: Octahydro-1H-2-benzopyran-6-one is unique due to its saturated structure , which imparts different chemical and physical properties compared to its unsaturated counterparts like benzopyran and chromene . This uniqueness makes it valuable in specific applications where stability and reactivity are crucial .
Properties
IUPAC Name |
1,3,4,4a,5,7,8,8a-octahydroisochromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQCTGKUEAWDON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1COCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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